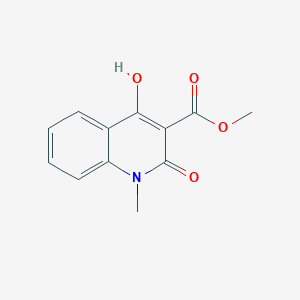

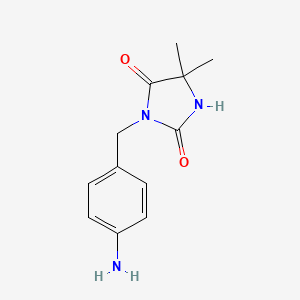

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione involves catalytic hydrogenation of corresponding benzylidene compounds. For example, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a compound with a similar structure, was prepared through this method, showcasing its potential antidepressant activity without significant monoamine oxidase inhibitory activity (Wessels, Schwan, & Pong, 1980). Another approach involved an efficient, mild, one-pot chemoselective procedure to prepare antimicrobial agents from poly(vinylbenzyl chloride) and 5,5-dimethylhydantoin, highlighting a novel synthesis route that may be applicable to the synthesis of this compound (Maddah, 2016).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to this compound has been elucidated using X-ray crystallography. For instance, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed a nonplanar conformation, stabilized by intermolecular hydrogen bonding, providing insights into the structural configuration and stability of such compounds (Aydın et al., 2013).

Chemical Reactions and Properties

The reactivity of imidazolidine-2,4-diones with various reagents illustrates the chemical versatility of these compounds. The synthesis and reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which shares functional groups with this compound, demonstrate the potential for diverse chemical transformations (Al-Sheikh et al., 2009).

Scientific Research Applications

Antibacterial Applications

3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione and its derivatives have shown promise in the field of antibacterial research. For instance, a study by Maddah (2016) reported the successful synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers, which demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria (Maddah, 2016).

Antidepressant Potential

Research by Wessels, Schwan, and Pong (1980) explored the antidepressant activity of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a related compound. Their findings indicated potential antidepressant effects, suggesting a different mechanism of action from traditional antidepressants (Wessels, Schwan, & Pong, 1980).

Flavor Modification

A study focused on the safety of novel bitter modifying flavor compounds, including derivatives of this compound. These compounds were evaluated for use in food and beverage applications, with findings suggesting no safety concerns at estimated levels of intake (Karanewsky et al., 2016).

Polymer Science

In the field of polymer science, compounds like this compound have been utilized. Kaczmarek, Chylińska, and Ziegler-Borowska (2012) synthesized novel polymers based on poly(hydantoin-methyl-p-styrene) and studied their thermal properties, highlighting the importance of this compound in the development of new materials (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Hypoglycemic Activity

A 2008 study by Kashif, Ahmad, and Hameed synthesized arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones and found that some of these compounds stimulated insulin release, indicating potential use in treating diabetes (Kashif, Ahmad, & Hameed, 2008).

DNA Binding Studies

Research into the DNA binding capabilities of imidazolidine derivatives, including variants of this compound, was conducted by Shah, Nosheen, and their colleagues. This study provided insights into the potential of these compounds as anti-cancer drugs (Shah et al., 2013).

Safety and Hazards

Future Directions

While specific future directions for “3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione” are not available, research into photoresponsive polymers, including those containing 4-Aminobenzyl alcohol, is ongoing. These materials have potential applications in electronics, optics, sensors, solar-thermal fuels, medicine, and robotics .

properties

IUPAC Name |

3-[(4-aminophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7,13H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSLGPHSFHJLCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)